8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydrylpiperazine moiety and a benzo[d]thiazol-2-ylthioethyl group attached to a purine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the benzhydrylpiperazine moiety: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions to form 4-benzhydrylpiperazine.
Attachment of the benzo[d]thiazol-2-ylthioethyl group: This step involves the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent to form the benzo[d]thiazol-2-ylthioethyl intermediate.
Coupling with the purine core: The final step involves the coupling of the benzhydrylpiperazine and benzo[d]thiazol-2-ylthioethyl intermediates with a purine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any ketone or aldehyde functionalities present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Biochemistry: The compound is used to study biochemical pathways and mechanisms of action.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound shares the benzhydrylpiperazine moiety and is known for its inhibitory activity against human carbonic anhydrase.
1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles: These compounds also contain the benzhydrylpiperazine group and have been studied for their antiallergic activity.
Uniqueness
8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the combination of its functional groups, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C32H31N7O2S2 |
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Molecular Weight |
609.8 g/mol |
IUPAC Name |
8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C32H31N7O2S2/c1-36-28-27(29(40)35-31(36)41)39(20-21-42-32-33-24-14-8-9-15-25(24)43-32)30(34-28)38-18-16-37(17-19-38)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,26H,16-21H2,1H3,(H,35,40,41) |
InChI Key |
JOCCLQSFBDIEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NC7=CC=CC=C7S6 |
Origin of Product |
United States |
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